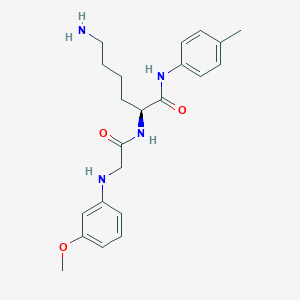
N-(3-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound with a complex molecular structure It is characterized by the presence of methoxyphenyl and methylphenyl groups attached to a glycyl-lysine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide typically involves multiple steps, starting with the protection of the amino groups on lysine. The methoxyphenyl and methylphenyl groups are then introduced through a series of coupling reactions. Common reagents used in these reactions include carbodiimides for peptide bond formation and protecting groups such as tert-butyloxycarbonyl (Boc) to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and efficient synthesis of large quantities. The process typically includes steps such as solid-phase peptide synthesis (SPPS), purification through high-performance liquid chromatography (HPLC), and characterization using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
化学反应分析
Types of Reactions
N-(3-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: Reduction of the compound can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated aromatic compounds.
科学研究应用
N-(3-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of N-(3-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction cascades, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
- N-(3-Methoxyphenyl)-N-(methylsulfonyl)glycyl-N-methyl-N 2-(4-methylbenzyl)alaninamide
- N-[(4-Methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycyl-N 2-(3-methoxybenzyl)-N-propylalaninamide
- N-(5-Chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl-N-butyl-N 2-(3-methoxybenzyl)alaninamide
Uniqueness
N-(3-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for research in various scientific disciplines.
属性
CAS 编号 |
918436-19-8 |
|---|---|
分子式 |
C22H30N4O3 |
分子量 |
398.5 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[2-(3-methoxyanilino)acetyl]amino]-N-(4-methylphenyl)hexanamide |
InChI |
InChI=1S/C22H30N4O3/c1-16-9-11-17(12-10-16)25-22(28)20(8-3-4-13-23)26-21(27)15-24-18-6-5-7-19(14-18)29-2/h5-7,9-12,14,20,24H,3-4,8,13,15,23H2,1-2H3,(H,25,28)(H,26,27)/t20-/m0/s1 |
InChI 键 |
LEALMLWVZMCJFQ-FQEVSTJZSA-N |
手性 SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2=CC(=CC=C2)OC |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B12629692.png)

![N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide](/img/structure/B12629704.png)
![2-{[8-(3-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12629707.png)
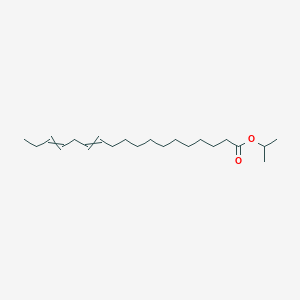

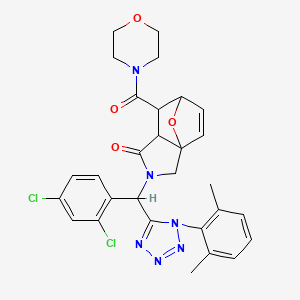
![Methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12629724.png)

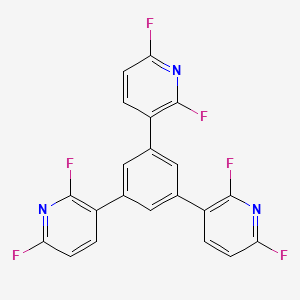
![(5S)-5-(Hydroxymethyl)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12629741.png)
![2-{2-[Diphenyl(pyridin-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B12629753.png)
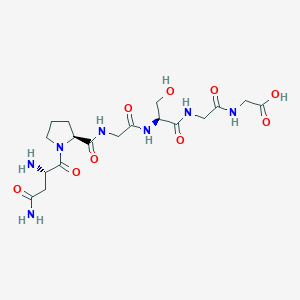
![6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine](/img/structure/B12629767.png)
